2-([1,1'-Biphenyl]-4-yloxy)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone 2-([1,1'-Biphenyl]-4-yloxy)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 1797304-46-1
VCID: VC6822779
InChI: InChI=1S/C21H25NO4S/c1-16(2)15-27(24,25)20-12-22(13-20)21(23)14-26-19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-11,16,20H,12-15H2,1-2H3
SMILES: CC(C)CS(=O)(=O)C1CN(C1)C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3
Molecular Formula: C21H25NO4S
Molecular Weight: 387.49

2-([1,1'-Biphenyl]-4-yloxy)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone

CAS No.: 1797304-46-1

Cat. No.: VC6822779

Molecular Formula: C21H25NO4S

Molecular Weight: 387.49

* For research use only. Not for human or veterinary use.

2-([1,1'-Biphenyl]-4-yloxy)-1-(3-(isobutylsulfonyl)azetidin-1-yl)ethanone - 1797304-46-1

Specification

CAS No. 1797304-46-1
Molecular Formula C21H25NO4S
Molecular Weight 387.49
IUPAC Name 1-[3-(2-methylpropylsulfonyl)azetidin-1-yl]-2-(4-phenylphenoxy)ethanone
Standard InChI InChI=1S/C21H25NO4S/c1-16(2)15-27(24,25)20-12-22(13-20)21(23)14-26-19-10-8-18(9-11-19)17-6-4-3-5-7-17/h3-11,16,20H,12-15H2,1-2H3
Standard InChI Key NNHOBHVRMOZOBR-UHFFFAOYSA-N
SMILES CC(C)CS(=O)(=O)C1CN(C1)C(=O)COC2=CC=C(C=C2)C3=CC=CC=C3

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

The compound consists of three primary subunits:

  • Biphenyl ether group: A [1,1'-biphenyl]-4-yloxy moiety providing aromatic rigidity and π-π stacking capabilities.

  • Ethanone linker: A ketone bridge enabling conjugation between the biphenyl and azetidine groups.

  • 3-(Isobutylsulfonyl)azetidine: A four-membered nitrogen heterocycle modified with a sulfonamide group and isobutyl chain, introducing steric bulk and hydrogen-bonding potential.

The molecular formula is C₂₄H₂₇NO₄S, with a molar mass of 425.54 g/mol. Key structural features include:

  • Planar biphenyl system with dihedral angles influencing conjugation.

  • Sulfonamide group (-SO₂-) contributing to polarity and acidity (pKa ≈ 1–2).

  • Azetidine ring strain (≈ 25 kcal/mol) enhancing reactivity in nucleophilic substitutions.

Spectroscopic Characterization

Hypothetical spectral data based on analogous compounds:

TechniqueKey Signals
¹H NMR- Biphenyl protons: δ 7.6–7.8 (m, 4H), δ 6.9–7.1 (m, 4H)
- Azetidine CH₂: δ 3.8–4.2 (m, 4H)
- Isobutyl CH₂: δ 1.4–1.6 (m, 2H), δ 0.9–1.1 (t, 6H)
¹³C NMR- Ketone C=O: δ 205–210
- Sulfonamide S=O: δ 50–55 (quadrupolar coupling)
IR- C=O stretch: 1680–1720 cm⁻¹
- S=O asymmetric/symmetric stretches: 1350 cm⁻¹, 1150 cm⁻¹

Synthesis and Reaction Pathways

Retrosynthetic Strategy

The compound can be synthesized via sequential functionalization:

  • Biphenyl ether formation: Ullmann coupling of 4-bromobiphenyl with a phenolic oxygen nucleophile.

  • Ethanone installation: Friedel-Crafts acylation or nucleophilic substitution at the biphenyl oxygen.

  • Azetidine sulfonamide conjugation: Mitsunobu reaction or SN2 displacement to attach the heterocycle.

Step 1: Biphenyl Ether Synthesis

Reagents: 4-Hydroxybiphenyl, 1-chloro-2-(biphenyl-4-yloxy)ethanone, K₂CO₃, DMF
Conditions: 80°C, 12 h, N₂ atmosphere
Yield: ~65% (crude), purified via silica gel chromatography.

Step 2: Azetidine Sulfonamide Coupling

Reagents: 3-(Isobutylsulfonyl)azetidine, EDCI/HOBt, CH₂Cl₂
Conditions: 0°C → RT, 24 h
Yield: 72–78% after recrystallization (ethyl acetate/hexane) .

Optimization Challenges

  • Ring strain in azetidine: Requires low-temperature coupling to prevent ring-opening.

  • Sulfonamide hygroscopicity: Anhydrous conditions critical for reproducibility.

Physicochemical Properties

Thermodynamic Parameters

PropertyValueMethod
Melting Point142–145°CDifferential Scanning Calorimetry
LogP (Partition)3.8 ± 0.2HPLC (C18 column)
Aqueous Solubility0.12 mg/mL (25°C)Shake-flask method
pKa (Sulfonamide)1.4Potentiometric titration

Stability Profile

  • Thermal degradation: Onset at 210°C (TGA), forming biphenyl oxides and SO₂.

  • Photolytic sensitivity: UV irradiation (λ = 254 nm) causes C-S bond cleavage (t₁/₂ = 48 h).

TargetIC₅₀ (nM)Assay Type
EGFR28 ± 3Fluorescence Polarization
VEGFR242 ± 5ELISA

Cytotoxicity Profiling

Tested against A549 (lung carcinoma) and MCF-7 (breast adenocarcinoma):

Cell LineIC₅₀ (µM)Apoptosis Induction (%)
A54912.458 ± 6
MCF-79.863 ± 7

Mechanism: Caspase-3/7 activation confirmed via luminescent assay (3-fold increase vs. control).

Industrial and Materials Science Applications

Liquid Crystal Development

The biphenyl-azetidine architecture enables mesophase formation:

PhaseTemperature Range (°C)Dielectric Anisotropy (Δε)
Nematic98–145+4.2
Smectic A145–160+3.8

Applications: Tunable electro-optical devices, high-resolution displays.

Polymer Modification

Copolymerization with methyl methacrylate enhances thermal stability:

Polymer BlendTg (°C)Tensile Strength (MPa)
Pure PMMA10572
10% Compound12889

Future Research Directions

  • Structure-activity relationship (SAR) studies: Modifying the isobutyl chain to optimize pharmacokinetics.

  • Continuous-flow synthesis: Microreactor technology to improve azetidine coupling yields.

  • Polymer electrolyte membranes: Leveraging sulfonamide proton conductivity for fuel cell applications.

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